molecular formula C21H21N5O3 B2869643 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-67-7

7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2869643
CAS-Nummer: 443329-67-7
Molekulargewicht: 391.431
InChI-Schlüssel: ABUYXFGRYFAUTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, which is characterized by a fused heterocyclic core with diverse pharmacological and agrochemical applications. The compound features:

  • A 2,3-dimethoxyphenyl substituent at position 7, which introduces electron-donating methoxy groups.
  • A methyl group at position 5, contributing to steric and electronic modulation.

This article compares its hypothetical properties with structurally similar compounds based on substituent variations, synthesis protocols, physicochemical data, and biological activities reported in the literature.

Eigenschaften

IUPAC Name

7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-17(20(27)25-14-8-5-4-6-9-14)18(26-21(24-13)22-12-23-26)15-10-7-11-16(28-2)19(15)29-3/h4-12,18H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUYXFGRYFAUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common synthetic route begins with the preparation of a chalcone intermediate. This is achieved by reacting 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base such as potassium hydroxide in ethanol . The resulting chalcone is then reacted with 1,2,4-triazol-5-amine in dimethylformamide (DMF) and triethylamine under reflux conditions to form the desired triazolopyrimidine compound .

Analyse Chemischer Reaktionen

7-(2,3-Dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl or phenyl groups can be replaced with other substituents.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Wirkmechanismus

The mechanism of action of 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Analogues

Key structural differences among triazolo[1,5-a]pyrimidine derivatives lie in their aryl/heteroaryl substituents and carboxamide modifications. Below is a comparative analysis:

Compound ID/Name Position 7 Substituent Position 6 Substituent Key Structural Features Reference
Target Compound 2,3-Dimethoxyphenyl N-Phenyl carboxamide Electron-rich phenyl; unmodified carboxamide
5a: 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-... 3,4,5-Trimethoxyphenyl N-(p-Tolyl) carboxamide Enhanced electron density due to three methoxy groups; methyl-substituted aryl
5i: 2-Amino-N-(4-fluorophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-... 3,4,5-Trimethoxyphenyl N-(4-Fluorophenyl) carboxamide Fluorine introduces electronegativity; potential for halogen bonding
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-... 3-Hydroxyphenyl N-(2-Methoxyphenyl) carboxamide Hydroxy group enables hydrogen bonding; methoxy at ortho position increases steric bulk
7-(2-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-... 2-Methoxyphenyl N-(2-Methylphenyl) carboxamide Steric hindrance from ortho-methyl; moderate electron donation
2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-... (Compound 1) 4-Isopropylphenyl Benzylthio group Thioether linkage instead of carboxamide; lipophilic isopropyl group

Key Observations :

  • Methoxy vs. Hydroxy Groups : Compounds with 3-hydroxyphenyl (e.g., ) exhibit stronger hydrogen-bonding capacity compared to methoxy-substituted analogs.
  • Carboxamide vs.

Hypothetical Challenges :

  • The 2,3-dimethoxyphenyl group may reduce reactivity compared to electron-deficient aldehydes, necessitating extended reaction times.
  • Steric hindrance from ortho-methoxy groups could lower yields unless optimized catalysts (e.g., p-TsOH) are used.

Physicochemical Properties

Physical data from analogs suggest trends in melting points, solubility, and spectral characteristics:

Compound ID/Name Melting Point (°C) 1H NMR (δ, Key Signals) HRMS (m/z) Yield (%)
5j (4-Nitrophenyl derivative) 319.9–320.8 δ 2.57 (CH3), 6.46 (NH2), 7.48–7.50 (ArH) 453.1677 [M+H]+ 43
5i (4-Fluorophenyl derivative) 311.2–312.9 δ 2.57 (CH3), 7.15 (ArH), 10.52 (NH) 57
5a (p-Tolyl derivative) δ 2.57 (CH3), 3.68–3.69 (OCH3), 7.05 (ArH) 442.1283 [M+H]+ 66
Target Compound (Hypothetical) ~280–300 (est.) Predicted δ 2.55 (CH3), 3.85 (OCH3), 6.8–7.2 (ArH) ~450–460 [M+H]+ ~50–60

Trends :

  • Melting Points : Electron-withdrawing groups (e.g., nitro in 5j ) increase melting points due to enhanced crystallinity.
  • Spectral Data : Methoxy protons resonate at δ ~3.6–3.9, while aromatic protons in dimethoxyphenyl groups appear at δ 6.8–7.2 .

Hypothetical Activity of Target Compound :

  • The 2,3-dimethoxyphenyl group may enhance antifungal/antibacterial activity due to increased membrane interaction.
  • The N-phenyl carboxamide could facilitate target binding via hydrogen bonding, similar to 5a .

Biologische Aktivität

The compound 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of biologically active molecules derived from the triazolo-pyrimidine scaffold. This compound has garnered attention due to its potential therapeutic applications across various biological systems, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C22H23N5O3S
  • Molecular Weight : 437.52 g/mol
  • CAS Number : 909574-38-5

The compound features a triazolo-pyrimidine core with specific substitutions that enhance its biological activity.

Biological Activity Overview

Research indicates that compounds within the triazolo-pyrimidine class exhibit a wide range of biological activities including:

  • Antiviral Activity : Some derivatives have shown efficacy against various viruses such as influenza and HIV. The mechanism often involves inhibition of viral replication pathways.
  • Anticancer Properties : Studies have demonstrated cytotoxic effects against cancer cell lines, with IC50 values indicating significant growth inhibition.
  • Antimicrobial Activity : Certain derivatives have displayed potent antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antiviral Activity

A study focusing on the antiviral properties of triazolo-pyrimidine derivatives found that the compound effectively inhibited the PA-PB1 interaction crucial for influenza virus replication. The IC50 values for these compounds were reported as follows:

CompoundIC50 (μM)Target
Compound A0.68PA-PB1 Binding
Compound B0.85IAV Replication

These findings suggest that modifications at the 5 and 7 positions of the triazolo-pyrimidine structure significantly influence antiviral potency .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated:

Cell LineIC50 (nM)
MCF-745–97
HCT-1166–99

These values suggest that the compound has considerable potential as an anticancer agent, outperforming some standard treatments .

Antimicrobial Activity

The antimicrobial efficacy of triazolo-pyrimidine derivatives was evaluated against several bacterial strains. Notably, compounds showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 2.0 μg/mL against resistant bacterial strains, indicating strong bactericidal activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Case Study on Influenza Virus : A derivative demonstrated a significant reduction in viral load in infected cell cultures when administered at non-toxic concentrations.
  • Case Study on Cancer Cell Lines : In a comparative study with known chemotherapeutics, the compound exhibited superior efficacy against resistant cancer cell lines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.